1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
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Overview
Description
1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit antimicrobial activity . They may interact with bacterial cell division protein FtsZ, which is a key functional protein in bacterial cell division .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as free radical reactions , and nucleophilic substitution .
Biochemical Pathways
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence the pharmacokinetic properties of the compound, including its bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the reaction of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
4-Methylbenzimidazole: Studied for its antimicrobial activity.
Uniqueness
1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is unique due to the presence of both a trifluoromethyl group and a 4-methylphenyl group. These substituents enhance its biological activity and make it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2/c1-11-6-8-12(9-7-11)10-21-14-5-3-2-4-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADOWRHHLQMINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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